Ethyl 2,5-dichlorooxazole-4-carboxylate

Description

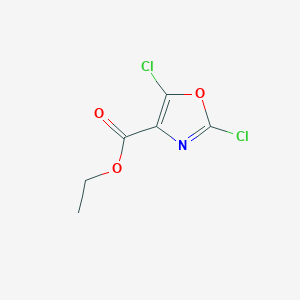

Ethyl 2,5-dichlorooxazole-4-carboxylate is a heterocyclic organic compound featuring an oxazole ring substituted with two chlorine atoms at positions 2 and 5, and an ethyl ester group at position 4. The dichloro substitution enhances electrophilicity, making the compound a versatile intermediate for further functionalization .

Properties

Molecular Formula |

C6H5Cl2NO3 |

|---|---|

Molecular Weight |

210.01 g/mol |

IUPAC Name |

ethyl 2,5-dichloro-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C6H5Cl2NO3/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3 |

InChI Key |

YFGXKABIQXYUOB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC(=N1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous heterocycles, focusing on substitution patterns, heterocyclic cores, and functional groups. Data are synthesized from diverse sources to highlight key distinctions.

Table 1: Structural and Functional Comparison

Key Findings:

Heterocyclic Core Differences :

- Thiazole vs. Oxazole : Thiazole derivatives (e.g., Ethyl 2,5-dichlorothiazole-4-carboxylate) exhibit distinct electronic properties due to sulfur's polarizability, enabling stronger hydrogen bonding compared to oxazoles .

- Isoxazole vs. Oxazole : Isoxazoles (e.g., Ethyl 3-(2,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate) have adjacent N and O atoms, altering ring strain and reactivity compared to oxazoles .

Substituent Effects :

- Chlorine vs. Alkyl Groups : Dichloro substitution (as in the target compound) increases electrophilicity and susceptibility to nucleophilic aromatic substitution compared to alkyl-substituted oxazoles (e.g., 5-Ethyl-2,4-dimethyloxazole) .

- Aryl vs. Heterocyclic Substituents : Bulky aryl groups (e.g., 2,4-dichlorophenyl in Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate) introduce steric hindrance, reducing reactivity but enhancing lipophilicity .

Biological and Chemical Implications: The dichloro-oxazole scaffold is associated with antimicrobial activity, while methoxy-substituted isoxazoles (e.g., Ethyl 3-(2,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate) are noted for improved solubility and CNS penetration . Quinazoline derivatives (e.g., Ethyl 2,5-Dichloroquinazoline-4-acetate) exhibit broader bioactivity due to their fused-ring system, which facilitates interactions with enzyme active sites .

Unique Features of Ethyl 2,5-Dichlorooxazole-4-Carboxylate

- Electrophilic Reactivity : The dual chlorine atoms activate the oxazole ring toward cross-coupling reactions, a feature absent in alkyl-substituted analogs .

- Versatility in Synthesis : The ethyl ester group enables facile hydrolysis to carboxylic acids, a critical step in prodrug design .

- Balanced Lipophilicity : Compared to aryl-substituted oxazoles, the dichloro-oxazole core offers intermediate lipophilicity, optimizing membrane permeability in drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.